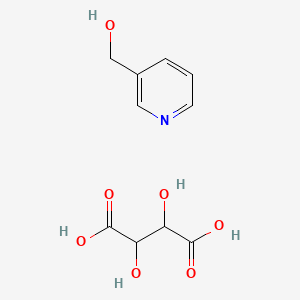
Curdiona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Curdione has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its anti-tumor, anti-inflammatory, and hepatoprotective properties. .
Industry: Utilized in the formulation of herbal medicines and supplements.
Mecanismo De Acción
Target of Action
Curdione has been found to interact with several targets. In the treatment of breast cancer, curdione has been predicted to interact with 11 unique target genes/proteins . These include CYP19A1, ESR1, ESR2, HSP90AA1, PGR, SRC, VDR, ATM, ESR1, PHB, PIK3CA, and TP53 . In bladder cancer, CA2 has been identified as a potential target gene of curdione .
Mode of Action
Curdione interacts with its targets to exert its effects. For instance, in bladder cancer, curdione has been shown to enhance the inhibition of bladder cancer cell activity, clonal formation, and migration by gemcitabine . This suggests that curdione may act synergistically with other compounds to enhance their effects.
Biochemical Pathways
Curdione is involved in multiple signaling pathways. In the treatment of breast cancer, curdione is involved in 132 other signaling pathways including purine metabolism, calcium, CGMP-PKG, neuroactive ligand-receptor interaction, cytokine-cytokine receptor interaction, etc . These pathways could explain curdione’s broad effects on cancer, inflammation, cardiovascular disease, hypertension, and neurodegenerative diseases .
Pharmacokinetics
A study has shown that the half-life of curdione is relatively short, and its bioavailability is 6.5% .
Result of Action
Curdione has been shown to have significant effects on cellular processes. For instance, it has been found to decrease the viability and proliferation of uterine leiomyosarcoma cells in a concentration and time-dependent manner . In bladder cancer, curdione enhances the inhibition of bladder cancer cell activity, clonal formation, and migration .
Action Environment
The environment can influence the action of curdione. For instance, the presence of other compounds can enhance the effects of curdione. In bladder cancer, curdione has been shown to enhance the inhibition of bladder cancer cell activity, clonal formation, and migration by gemcitabine . This suggests that the environment in which curdione is administered can influence its efficacy and stability.
Análisis Bioquímico
Biochemical Properties
Curdione interacts with various biomolecules, including enzymes and proteins, in biochemical reactions. For instance, it has been identified as a potential target gene of CA2, a carbonic anhydrase enzyme . The interaction between curdione and CA2 enhances the inhibition of cell proliferation and migration .
Cellular Effects
Curdione has significant effects on various types of cells and cellular processes. It has been shown to inhibit bladder cancer cell activity, clonal formation, and migration . Moreover, curdione enhances the inhibitory effects of gemcitabine (GEM), a chemotherapy drug, on bladder cancer cells .
Molecular Mechanism
At the molecular level, curdione exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, curdione’s interaction with the CA2 gene enhances the inhibitory effects of GEM on cell proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the inhibitory effects of curdione on bladder cancer cell activity increase with time and dose . This suggests that curdione has a stable and long-term effect on cellular function.
Dosage Effects in Animal Models
The effects of curdione vary with different dosages in animal models. For instance, curdione enhances the inhibitory effects of GEM on the growth of in vivo xenograft tumors . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
The specific metabolic pathways that curdione is involved in are not clearly mentioned in the available literature. Given its interaction with the CA2 gene, it can be inferred that curdione may be involved in pathways related to cell proliferation and migration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Curdione can be synthesized through various chemical routes. One common method involves the extraction of Curcuma zedoaria rhizomes followed by purification processes such as chromatography. The synthetic route typically involves the use of solvents like ethanol or methanol for extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of curdione often involves large-scale extraction from Curcuma zedoaria using solvents like ethanol. The extract is then subjected to purification processes to isolate curdione. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Curdione undergoes various chemical reactions, including:
Oxidation: Curdione can be oxidized to form curdionol and other oxidized derivatives.
Reduction: Reduction of curdione can yield dihydrocurdione.
Substitution: Curdione can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Curdionol and other oxidized derivatives.
Reduction: Dihydrocurdione.
Substitution: Various substituted curdione derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Curdione is often compared with other sesquiterpenes like germacrone and curcumol. While all these compounds share similar anti-tumor and anti-inflammatory properties, curdione is unique in its ability to induce both apoptosis and autophagy in cancer cells. Germacrone and curcumol, on the other hand, are more focused on anti-inflammatory and antioxidant activities .
List of Similar Compounds
- Germacrone
- Curcumol
- β-elemene
- Curcumin
Propiedades
Número CAS |
13657-68-6 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
(3S,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione |
InChI |
InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/t12-,13-/m0/s1 |
Clave InChI |
KDPFMRXIVDLQKX-STQMWFEESA-N |
SMILES |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
SMILES isomérico |
C[C@H]1CCC=C(CC(=O)[C@@H](CC1=O)C(C)C)C |
SMILES canónico |
CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C |
Apariencia |
Powder |
melting_point |
61 - 62 °C |
Descripción física |
Solid |
Sinónimos |
curdione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


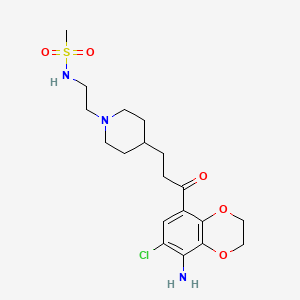
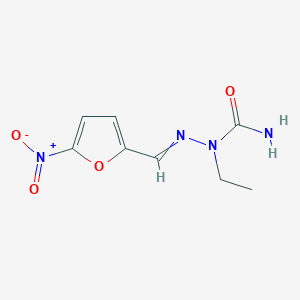
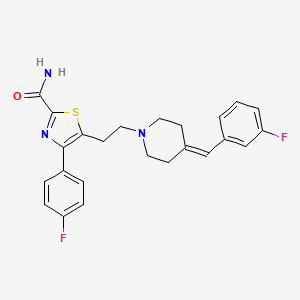
![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)
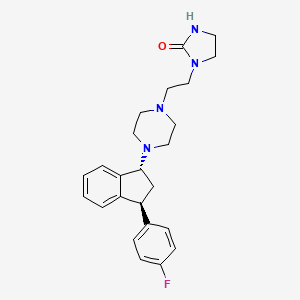

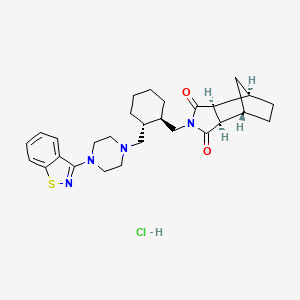
![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)

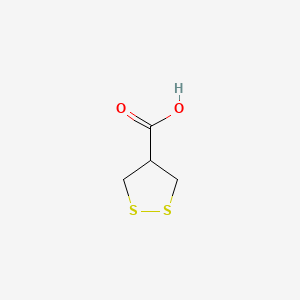
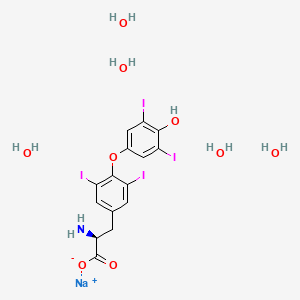
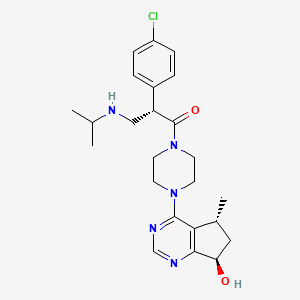
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B1662792.png)
